Product packaging for 3-Chloro-L-tyrosine-13C6(Cat. No.:CAS No. 201595-63-3)

3-Chloro-L-tyrosine-13C6

Cat. No.: B137017
CAS No.: 201595-63-3
M. Wt: 187.14 g/mol
InChI Key: OUYCCCASQSFEME-HXCZJXEJSA-N
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Description

The Strategic Significance of Stable Isotope Tracers in Elucidating Biological Processes

Stable isotope tracing is a robust technique used to investigate the pathways and dynamics of biochemical reactions within living systems. nih.gov It involves the use of molecules in which one or more atoms have been replaced with a stable, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). nih.gov These labeled compounds, or tracers, are introduced into a biological system and behave nearly identically to their naturally occurring, unlabeled counterparts. nih.govspectroscopyonline.com This allows researchers to track the journey of these labeled atoms as they are incorporated into various metabolites, providing unparalleled insights into metabolic fluxes and network interactions. nih.govspringernature.comresearchgate.net

The use of stable isotopes offers significant advantages over older methods that used radioisotopes, as they are non-radioactive and safe for use in a wide range of experimental systems, including human studies. spectroscopyonline.comresearchgate.net By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can distinguish between the labeled and unlabeled metabolites. nih.govspringernature.com This allows for the precise quantification of the extent of isotope incorporation, revealing the relative activity of different metabolic pathways. nih.gov

This methodology has been invaluable in advancing our understanding of metabolism in health and disease, particularly in complex conditions like cancer, diabetes, and obesity. springernature.comresearchgate.net It enables the detailed mapping of how nutrients are utilized, how energy is produced, and how essential molecules are synthesized within cells and entire organisms. nih.govresearchgate.net

Metabolic Centrality of L-Tyrosine in Mammalian Physiology and Biochemistry

L-Tyrosine, chemically known as 4-hydroxyphenylalanine, is a semi-essential aromatic amino acid that holds a central position in mammalian metabolism. creative-proteomics.comwikipedia.org While it can be synthesized in the body from the essential amino acid phenylalanine, it is also obtained from protein-containing foods. drugbank.com Tyrosine's importance stems from its role as a fundamental building block for protein synthesis and as a precursor to a wide array of critical bioactive molecules. creative-proteomics.comwikipedia.orgdrugbank.com

One of its primary roles is serving as the starting material for the synthesis of catecholamine neurotransmitters—dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgdrugbank.comnih.gov This pathway is crucial for neurological function, stress response, and cardiovascular regulation. nih.govfrontiersin.org Furthermore, tyrosine is essential for the production of thyroid hormones (thyroxine and triiodothyronine), which regulate metabolism throughout the body. wikipedia.orgdrugbank.com It is also the precursor to melanin, the pigment responsible for skin and hair color. wikipedia.org

Given its involvement in these diverse and vital pathways, the metabolism of tyrosine is tightly regulated. Disorders in its metabolic pathways can have significant physiological consequences. creative-proteomics.com The study of tyrosine metabolism is therefore critical for understanding various pathological conditions and for developing therapeutic strategies. creative-proteomics.comfrontiersin.org

Property Description
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Chemical Formula C₉H₁₁NO₃
Molar Mass 181.191 g·mol⁻¹
Classification Non-essential, polar, aromatic amino acid
Key Precursor To Proteins, Dopamine, Norepinephrine, Epinephrine, Thyroid Hormones, Melanin

Table 1: Key Properties and Roles of L-Tyrosine. wikipedia.orgdrugbank.com

Rationale for Site-Specific 13C6 Labeling in L-4-Hydroxyphenyl-13C6-alanine for Advanced Metabolic Investigations

L-4-Hydroxyphenyl-13C6-alanine is L-tyrosine that has been specifically labeled with six ¹³C atoms on its phenyl ring. This site-specific, uniform labeling of the aromatic ring is a deliberate strategy to facilitate advanced metabolic investigations. When this labeled tyrosine is introduced into a biological system, the heavy ¹³C atoms act as a tag that can be tracked as the tyrosine molecule is metabolized.

The primary rationale for using a ¹³C₆-labeled phenyl ring is that this core structure is transferred to many of tyrosine's key downstream metabolites. For instance:

In the synthesis of catecholamines (dopamine, norepinephrine), the entire phenyl ring structure is conserved.

In the formation of thyroid hormones, the iodinated phenyl ring is a core component.

By using mass spectrometry to detect metabolites that contain the ¹³C₆ signature, researchers can unambiguously trace the fate of the tyrosine's phenyl group. This allows for the precise measurement of the flux through these specific pathways. If a metabolite derived from tyrosine contains all six heavy carbons, it is a clear indication that its aromatic ring originated from the administered tracer. This method provides a clearer picture compared to tracers with fewer labels, as it minimizes ambiguity from the potential loss of a single labeled carbon during metabolic processing.

This technique, often referred to as stable isotope-resolved metabolomics (SIRM), enables a detailed and dynamic view of metabolic networks. springernature.com It allows scientists to understand how genetic mutations, diseases, or therapeutic interventions impact specific metabolic pathways originating from tyrosine. researchgate.net The use of uniformly labeled tracers like [U-¹³C₆]glucose has become a frequent approach to study central carbon metabolism, and the same principle applies to the use of L-4-Hydroxyphenyl-13C6-alanine for tracing the fate of this crucial amino acid. nih.gov

Metabolic Pathway Key Metabolites Derived from Tyrosine Significance of Tracing with L-4-Hydroxyphenyl-13C6-alanine
Catecholamine Synthesis L-DOPA, Dopamine, Norepinephrine, EpinephrineAllows quantification of neurotransmitter production rates in neurological and stress-response studies. wikipedia.org
Thyroid Hormone Synthesis Thyroxine (T4), Triiodothyronine (T3)Enables investigation into thyroid gland function and metabolic regulation. wikipedia.orgdrugbank.com
Melanin Synthesis Dopaquinone, MelaninProvides insights into pigmentation processes and related disorders. wikipedia.org
Protein Synthesis Incorporation into tissue and plasma proteinsMeasures rates of protein synthesis and turnover in various physiological and pathological states. researchgate.netcreative-proteomics.com

Table 2: Investigating Tyrosine's Metabolic Fates with L-4-Hydroxyphenyl-13C6-alanine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B137017 3-Chloro-L-tyrosine-13C6 CAS No. 201595-63-3

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-HXCZJXEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478520
Record name L-4-Hydroxyphenyl-13C6-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-63-3
Record name L-4-Hydroxyphenyl-13C6-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for L 4 Hydroxyphenyl 13c6 Alanine Tracer Analysis

Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry stands as the cornerstone for the analysis of L-4-Hydroxyphenyl-13C6-alanine. Various mass spectrometry-based methods offer distinct advantages in sensitivity, specificity, and spatial resolution, enabling a comprehensive understanding of its metabolic fate. These techniques are pivotal in elucidating the dynamics of protein synthesis, amino acid metabolism, and other biochemical processes. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for determining the isotopic enrichment of L-4-Hydroxyphenyl-13C6-alanine in biological samples. This method involves the derivatization of the amino acid to increase its volatility, allowing for separation by gas chromatography before detection by mass spectrometry.

In a comparative study, GC-MS was used to measure the enrichment of L-[ring-13C6]phenylalanine in mixed muscle proteins. nih.govnih.gov While GC-MS is a robust technique, it demonstrated lower precision compared to other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov For instance, the intra-assay and inter-assay coefficients of variation for GC-MS were 13.5% and 25%, respectively. nih.govnih.gov Despite this, GC-MS remains a valuable tool, particularly when analyzing samples with relatively high isotopic enrichment.

LC-MS/MS and its advanced version, UPLC-MS/MS, are powerful techniques for the comprehensive profiling of metabolites derived from L-4-Hydroxyphenyl-13C6-alanine. pubcompare.aithermofisher.comnasa.govthermofisher.comcdnisotopes.com These methods offer high sensitivity, selectivity, and the ability to analyze a wide range of compounds in complex biological matrices. nih.gov

A study comparing different mass spectrometry techniques for measuring L-[ring-13C6]phenylalanine incorporation into muscle protein concluded that LC-MS/MS is optimally suited for precise measurements, especially in low abundance and small quantity samples. nih.govnih.gov The method showed excellent correlation with Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) (R² = 0.9962) and superior precision with intra- and inter-assay coefficients of variation of 1.7% and 3.2%, respectively. nih.govnih.gov UPLC-MS/MS further enhances the capabilities of LC-MS/MS by providing higher resolution and faster analysis times, making it ideal for high-throughput metabolomic studies. nih.gov

Comparison of Mass Spectrometry Techniques for L-[ring-13C6]phenylalanine Enrichment Analysis nih.govnih.gov
TechniqueCoefficient of Determination (R²) vs. GC/C/IRMSIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Required Sample Size (µg)
LC-MS/MS0.99621.73.20.8
GC-MS/MS0.99426.310.23
GC-MS0.921713.5253
GC/C/IRMSN/A13.09.28

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. This method has been employed to study the spatiotemporal distribution of L-[ring-13C6]-labeled phenylalanine and its metabolite, L-[ring-13C6]-tyrosine, in tumor tissues. nih.gov

By using high-resolution MALDI-FTICR-MSI, researchers were able to map the intra-tumoral distribution of the tracer and its metabolite, providing insights into local amino acid metabolism within the tumor and its microenvironment. nih.gov This approach offers a unique opportunity to understand how metabolic pathways are altered in different regions of a tumor, which can have significant implications for cancer research and therapy. nih.gov The spatial resolution of MALDI-MSI can typically range from 5 to 50 µm. mdpi.com

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of isotopic abundances. nih.govchromatographyonline.com When coupled with gas chromatography and a combustion interface (GC/C/IRMS), it allows for the precise determination of the enrichment of stable isotope-labeled compounds. nih.gov

A key application of this high-precision technique is Position-Specific Isotope Analysis (PSIA), which can determine the isotopic composition at specific atomic positions within a molecule. nasa.govnih.gov This level of detail can provide unique insights into the metabolic pathways and enzymatic reactions a molecule has undergone. For instance, PSIA of amino acids can help distinguish between different synthetic origins. nih.gov While not directly reported for L-4-Hydroxyphenyl-13C6-alanine, the principles of PSIA are applicable and could reveal detailed information about its metabolism. The precision of IRMS measurements can be very high, with standard deviations often less than 0.20 per thousand for directly measured positions. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the absolute quantification of analytes in a sample. pubcompare.ainih.gov This technique involves adding a known amount of an isotopically labeled standard, such as L-4-Hydroxyphenyl-13C6-alanine, to a sample. The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry, allowing for precise and accurate quantification that corrects for sample loss during preparation and analysis.

IDMS is widely used in clinical chemistry and metabolic research to obtain accurate concentration measurements of metabolites. fujifilm.com The use of a stable isotope-labeled internal standard like L-4-Hydroxyphenyl-13C6-alanine is crucial for achieving the high accuracy and precision required in these studies. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics. cuni.cznih.gov In SILAC experiments, cells are cultured in media where a natural amino acid is replaced with its "heavy" stable isotope-labeled counterpart. nih.gov While L-arginine and L-lysine are most commonly used in SILAC, the methodology can be adapted for other amino acids, including L-tyrosine and its labeled form, L-4-Hydroxyphenyl-13C6-alanine.

By incorporating the heavy amino acid into newly synthesized proteins, two cell populations (e.g., control vs. treated) can be distinguished by mass spectrometry. cuni.cz The relative signal intensities of the "light" and "heavy" peptide pairs allow for accurate relative quantification of protein abundance. nih.gov This technique is instrumental in studying changes in protein expression, protein-protein interactions, and post-translational modifications in response to various stimuli. cuni.cz

Commonly Used "Heavy" Amino Acids in SILAC thermofisher.com
Amino AcidIsotopic LabelMass Shift (Da)
L-Arginine13C66
L-Arginine13C615N410
L-Lysine4,4,5,5-D44
L-Lysine13C615N28

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-4-Hydroxyphenyl-13C6-alanine Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structural and dynamic properties of molecules. unina.it For L-4-Hydroxyphenyl-13C6-alanine, NMR provides detailed information at the atomic level. unina.itkth.se The ¹³C labeling is particularly advantageous as it enhances the NMR signal, facilitating the complete assignment of chemical shifts for all carbon atoms, even within complex biological matrices. tytlabs.co.jp

Structural Analysis: One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the identity and structure of L-4-Hydroxyphenyl-13C6-alanine. hmdb.ca The ¹³C-labeled phenyl ring produces a distinct set of signals in the ¹³C NMR spectrum, which are different from the natural abundance spectrum. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between the ¹³C atoms of the ring and the attached protons, verifying the specific labeling pattern. The chemical shifts are sensitive to the molecular environment, providing insights into the conformation and interactions of the molecule. tytlabs.co.jp

Dynamic Studies: Dynamic NMR spectroscopy can be used to study intra- and intermolecular processes. researchgate.net By analyzing changes in the NMR spectrum, such as line broadening or the appearance of exchange cross-peaks in 2D EXSY spectra, researchers can investigate the kinetics of metabolic reactions involving L-4-Hydroxyphenyl-13C6-alanine. kth.seresearchgate.net For instance, the conversion of the labeled tyrosine into other metabolites can be monitored over time, providing information on metabolic flux and pathway dynamics. eurisotop.com The proximity of alanine's methyl groups to the protein backbone also makes them useful probes for studying molecular structure and dynamics in larger protein systems. nih.gov

Below is a table summarizing typical NMR parameters used in the analysis of alanine (B10760859) and its labeled variants.

Parameter Description Relevance to L-4-Hydroxyphenyl-13C6-alanine
Chemical Shift (δ) The resonant frequency of a nucleus relative to a standard. It is highly sensitive to the chemical environment. kth.seDistinguishes the ¹³C nuclei in the labeled phenyl ring from other carbons. Provides structural confirmation.
Scalar Coupling (J-coupling) The interaction between nuclear spins transmitted through chemical bonds, resulting in signal splitting.Confirms the covalent structure by showing correlations between adjacent ¹³C-¹³C and ¹³C-¹H nuclei.
Nuclear Overhauser Effect (NOE) The transfer of nuclear spin polarization from one nucleus to another through space. kth.seProvides information on the spatial proximity of atoms, aiding in conformational analysis.
Relaxation Times (T1, T2) The time constants describing the return of the nuclear spin system to equilibrium after perturbation. kth.seReflects molecular motion and dynamics, allowing the study of how the tracer interacts within a biological system.

Methodological Considerations for In Vivo L-4-Hydroxyphenyl-13C6-alanine Tracer Studies in Biological Systems

In vivo tracer studies using L-4-Hydroxyphenyl-13C6-alanine are designed to track metabolic pathways in living organisms, providing a dynamic picture of biochemical processes. eurisotop.com The fundamental principle involves introducing the labeled compound into a biological system and monitoring its appearance and the appearance of its labeled metabolites in tissues and biofluids over time. diva-portal.orgchemie-brunschwig.ch

The choice of L-4-Hydroxyphenyl-13C6-alanine as a tracer is deliberate. The six ¹³C atoms provide a significant mass increase (M+6), making it easily distinguishable from the endogenous, unlabeled L-tyrosine using mass spectrometry. sigmaaldrich.com Furthermore, the ¹³C isotope is stable and non-radioactive, making it safe for use in human studies. diva-portal.org

Key considerations for these studies include the method of administration (oral or intravenous), the timing and collection of biological samples (e.g., plasma, urine, or tissue biopsies), and the analytical method used for quantification. chemie-brunschwig.chliverpool.ac.uk Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms due to their high sensitivity and specificity in measuring isotopic enrichment. diva-portal.orgliverpool.ac.uk These techniques allow researchers to quantify the rate of appearance of the tracer and its conversion into other compounds, thereby calculating metabolic fluxes. eurisotop.com

The table below outlines crucial methodological considerations for conducting in vivo tracer studies with L-4-Hydroxyphenyl-13C6-alanine.

Consideration Description Rationale and Importance
Tracer Selection Choosing the appropriate isotopically labeled compound.L-4-Hydroxyphenyl-13C6-alanine provides a distinct M+6 signal, is stable, and traces the fate of the essential amino acid L-tyrosine. sigmaaldrich.comliverpool.ac.uk
Isotopic Purity Ensuring the tracer is highly enriched with the stable isotope (e.g., 99 atom % ¹³C). sigmaaldrich.comHigh purity is essential for accurate quantification and to minimize interference from unlabeled or partially labeled species.
Study Design Deciding between a pulse-chase or continuous infusion approach. liverpool.ac.ukThe choice depends on the specific metabolic question, whether it's about turnover rates or achieving a metabolic steady state. diva-portal.org
Sample Collection & Processing Timely collection of appropriate biological fluids or tissues and immediate processing or storage to prevent metabolic activity.Crucial for capturing an accurate snapshot of the metabolic state at a specific time point.
Analytical Technique Utilizing sensitive and specific methods like LC-MS/MS or GC-MS. liverpool.ac.ukbuchem.comNecessary to accurately measure the low concentrations of the tracer and its metabolites against a high background of endogenous compounds.
Internal Standards Use of a different isotopically labeled compound (e.g., deuterated) as an internal standard. liverpool.ac.ukchromachemie.co.inCorrects for variability during sample preparation and analysis, improving the accuracy and precision of quantification.

Rigorous Analytical Validation and Quality Assurance Protocols for L-4-Hydroxyphenyl-13C6-alanine Measurements

To ensure that the data from tracer studies are reliable and reproducible, the analytical methods used to measure L-4-Hydroxyphenyl-13C6-alanine must undergo rigorous validation. sigmaaldrich.comresearchgate.net Method validation demonstrates that an analytical procedure is suitable for its intended purpose. sigmaaldrich.com This process is guided by regulatory bodies and established scientific principles. researchgate.net

A key component of quality assurance is the use of certified reference materials and internal standards. sigmaaldrich.com For instance, a deuterated version of tyrosine might be used as an internal standard in an LC-MS/MS assay for L-4-Hydroxyphenyl-13C6-alanine to correct for matrix effects and variations in instrument response. liverpool.ac.uk Furthermore, adherence to good manufacturing practices (cGMP) and quality systems like ISO 13485 during the synthesis and formulation of the tracer ensures its purity and consistency. chromachemie.co.in

The validation of a bioanalytical method typically assesses the following parameters:

Validation Parameter Description Acceptance Criteria Example
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.netNo significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netA calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at known concentrations. researchgate.netMean concentration within ±15% of the nominal value (±20% for the lower limit of quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.netRelative standard deviation (RSD) or coefficient of variation (CV) ≤ 15% (≤ 20% for the lower limit of quantification).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sigmaaldrich.comresearchgate.netA signal-to-noise ratio of ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netAnalyte response is at least 5 times the blank response; accuracy and precision criteria are met.
Stability The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term, long-term).Concentration of stability samples should be within ±15% of the nominal concentration.

Elucidating Metabolic Flux and Pathway Dynamics with L 4 Hydroxyphenyl 13c6 Alanine

Principles and Mechanistic Applications of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes in living cells. numberanalytics.comnsf.gov The core principle of ¹³C-MFA involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. numberanalytics.comresearchgate.net As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these ¹³C labels in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can mathematically model and calculate the rates of the biochemical reactions within the cell's metabolic network. numberanalytics.comresearchgate.netnih.gov

The general workflow of a ¹³C-MFA experiment consists of several key steps:

Metabolic Model Construction: A detailed biochemical reaction network of the organism or cell type under investigation is created. sci-hub.se

Tracer Selection and Experimental Design: An appropriate ¹³C-labeled substrate, or tracer, is chosen to maximize the information obtained about the fluxes of interest. sci-hub.se

Labeling Experiment: Cells are cultured in a defined medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state. researchgate.net

Metabolite Analysis: The isotopic labeling patterns of key metabolites, often proteinogenic amino acids, are precisely measured. researchgate.net

Flux Calculation: Computational algorithms are used to estimate the intracellular fluxes that best explain the measured labeling patterns. researchgate.net

¹³C-MFA provides a quantitative map of cellular metabolism, offering insights that cannot be obtained from other 'omics' technologies like genomics, transcriptomics, or proteomics alone. sci-hub.se It has been instrumental in identifying metabolic bottlenecks, futile cycles, and alternative pathways in various biological systems. nsf.gov Applications of ¹³C-MFA are widespread and include characterizing the metabolic phenotypes of high-producing industrial cell lines, understanding the metabolic reprogramming in diseases like cancer, and guiding metabolic engineering strategies. numberanalytics.comnsf.govresearchgate.net

Quantifying Phenylalanine-to-Tyrosine Hydroxylation Flux Using L-4-Hydroxyphenyl-13C6-alanine as a Precursor Tracer

The conversion of the essential amino acid phenylalanine to tyrosine is a critical metabolic step, catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.org This reaction is not only the primary route for phenylalanine catabolism but also the endogenous source of tyrosine. rug.nl L-4-Hydroxyphenyl-¹³C₆-alanine, which is ¹³C-labeled tyrosine, can be used in conjunction with other labeled tracers to study the kinetics of this pathway.

In a typical tracer study, a labeled form of phenylalanine, such as [1-¹³C]phenylalanine or [²H₅]phenylalanine, is administered. nih.govnih.gov The rate of its conversion to tyrosine can be determined by measuring the appearance of the corresponding labeled tyrosine in the plasma. nih.gov For instance, if [1-¹³C]phenylalanine is used, the rate of hydroxylation is quantified by the production of [1-¹³C]tyrosine. nih.gov

The use of L-4-Hydroxyphenyl-¹³C₆-alanine (as part of a dual-labeling strategy with a labeled phenylalanine) allows for a more comprehensive analysis of tyrosine kinetics. By infusing both a labeled phenylalanine and a labeled tyrosine simultaneously, researchers can distinguish between tyrosine derived from protein breakdown and tyrosine synthesized from phenylalanine. nih.gov This approach, originally developed by Clarke and Bier, provides a more accurate measure of phenylalanine catabolism. nih.gov

Studies have shown that the choice of isotope can influence the measured rates due to kinetic isotope effects. For example, the use of [²H₅]phenylalanine has been found to result in a lower measured hydroxylation rate compared to [1-¹³C]phenylalanine, suggesting a potential isotope effect during the conversion to tyrosine. nih.gov Therefore, careful consideration of the tracer choice is crucial for accurate quantification.

The table below presents a summary of findings from a study that used different isotope-labeled tracers to measure phenylalanine and tyrosine kinetics in humans. This highlights the importance of the tracer selection in such metabolic studies.

Kinetic ParameterMeasured Rate (μmol kg⁻¹ h⁻¹)Tracer UsedReference
Phenylalanine Hydroxylation~5[¹⁵N]phenylalanine physiology.org
Phenylalanine Oxidation~7.5[1-¹³C]phenylalanine nih.gov
Tyrosine Appearance from Protein Breakdown~35[²H₂]tyrosine nih.gov
Tyrosine Oxidation~14[1-¹³C]tyrosine nih.gov

Investigating Downstream Catabolic Pathways and Anaplerotic Reactions of L-4-Hydroxyphenyl-13C6-alanine

Once formed from phenylalanine or taken up from the diet, tyrosine, and by extension L-4-Hydroxyphenyl-¹³C₆-alanine, enters a catabolic pathway that ultimately feeds into central carbon metabolism.

Metabolic Conversion to 4-Hydroxyphenylpyruvic Acid and Subsequent Intermediates

The initial step in tyrosine catabolism is its conversion to 4-hydroxyphenylpyruvic acid (4-HPPA). ontosight.aiwikipedia.orghmdb.ca This transamination reaction is catalyzed by the enzyme tyrosine aminotransferase. wikipedia.orghmdb.ca 4-HPPA is a key intermediate, standing at a branch point in metabolism. nih.gov

Following its formation, 4-HPPA is typically converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase. ontosight.aihmdb.ca The catabolic pathway continues through several more steps, eventually yielding fumarate (B1241708) and acetoacetate (B1235776). youtube.com Fumarate is an intermediate of the tricarboxylic acid (TCA) cycle, while acetoacetate is a ketone body. This pathway highlights how the carbon skeleton of tyrosine can be utilized for energy production. ontosight.ai

Interconnectivity with Central Carbon Metabolism: Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, and Tricarboxylic Acid Cycle

The breakdown of L-4-Hydroxyphenyl-¹³C₆-alanine ultimately leads to the incorporation of its labeled carbon atoms into the central carbon metabolism. The production of fumarate directly replenishes the pool of TCA cycle intermediates, a process known as anaplerosis. wikipedia.orgfiveable.me Anaplerotic reactions are crucial for maintaining the integrity of the TCA cycle, which can be depleted of its intermediates for biosynthetic purposes. wikipedia.orgfiveable.me

The ¹³C label from L-4-Hydroxyphenyl-¹³C₆-alanine, entering the TCA cycle as labeled fumarate, can be traced through other TCA cycle intermediates like malate (B86768) and oxaloacetate. From oxaloacetate, the label can be incorporated into aspartate via transamination or enter the gluconeogenic pathway to form glucose. wikipedia.orgfiveable.me Furthermore, through the interconnectedness of these central pathways, the label can also appear in metabolites of glycolysis and the pentose phosphate pathway. By tracking the distribution of the ¹³C label from L-4-Hydroxyphenyl-¹³C₆-alanine into these various metabolic pools, researchers can gain a detailed understanding of the flux and connectivity between amino acid catabolism and central energy metabolism. frontiersin.org

Assessment of Protein Synthesis and Turnover Rates in Biological Systems via L-4-Hydroxyphenyl-13C6-alanine Incorporation

Stable isotope-labeled amino acids, including L-4-Hydroxyphenyl-¹³C₆-alanine, are fundamental tools for measuring the rates of protein synthesis and turnover in vivo. fao.orgchempep.com When a labeled amino acid is introduced into a biological system, it is incorporated into newly synthesized proteins. By measuring the rate of incorporation of the labeled amino acid into tissue or plasma proteins over time, the fractional synthetic rate (FSR) of that protein can be calculated. physiology.org

The principle involves creating a "tracer" and "tracee" model. The infused labeled amino acid is the tracer, and the endogenous, unlabeled amino acid is the tracee. By measuring the enrichment of the tracer in both the free amino acid pool (the precursor pool) and in the protein-bound pool, the rate at which the protein is being synthesized can be determined. cambridge.org

L-4-Hydroxyphenyl-¹³C₆-alanine can be used as a tracer to specifically measure the synthesis rates of proteins containing tyrosine. This is particularly useful in studies investigating the anabolic response of muscle protein to stimuli like exercise and nutrition. physiology.orgnih.gov For example, researchers have used labeled amino acids to demonstrate that ingesting protein after resistance exercise significantly increases myofibrillar protein synthesis. physiology.orgnih.gov

Different protein sources and feeding patterns can have varying effects on protein synthesis rates, and labeled amino acids are crucial for elucidating these differences. physiology.orgnih.gov The table below shows representative data on how different feeding patterns of whey protein after exercise can affect myofibrillar protein synthesis rates, as would be measured using a labeled amino acid tracer like L-[ring-¹³C₆]phenylalanine.

Ingestion Protocol (80g Whey Protein over 12h)Myofibrillar Protein Synthesis Rate (%/h)Reference
8 x 10g every 1.5h (PULSE)Lower than INT nih.gov
4 x 20g every 3h (INT)Highest Rate nih.gov
2 x 40g every 6h (BOLUS)Lower than INT nih.gov

These studies demonstrate the power of using stable isotope-labeled amino acids to provide quantitative insights into the dynamic processes of protein synthesis and turnover, which are central to growth, maintenance, and adaptation in biological systems. fao.orgnih.gov

Applications of L 4 Hydroxyphenyl 13c6 Alanine in Translational and Disease Research

Characterization of Amino Acid Metabolism in Homeostatic and Pathological States

The study of amino acid metabolism is fundamental to understanding health and disease. L-4-Hydroxyphenyl-13C6-alanine and its precursor, ¹³C-labeled phenylalanine, serve as essential tools for quantifying the dynamics of protein synthesis and breakdown. Phenylalanine is an essential amino acid that is converted into tyrosine by the enzyme phenylalanine hydroxylase. nih.govyoutube.com Tracking the conversion of labeled phenylalanine to labeled tyrosine provides a direct measure of this enzymatic activity.

In various pathological states, such as in patients at nutritional risk, the metabolism of these amino acids is significantly altered. For instance, studies have shown that low plasma levels of both phenylalanine and tyrosine are associated with increased mortality in medical inpatients at risk of malnutrition. nih.gov Using stable isotope tracers like L-4-Hydroxyphenyl-13C6-alanine allows researchers to investigate the underlying metabolic dysregulations, such as altered whole-body proteolysis, that contribute to these outcomes. nih.gov By measuring the rates of appearance and disappearance of the labeled amino acids, scientists can create detailed metabolic profiles that distinguish between healthy and diseased states, offering potential biomarkers for diagnosis and prognosis.

Exploration of Cancer Metabolism and Tumor Heterogeneity using L-4-Hydroxyphenyl-13C6-alanine Tracers

Cancer cells exhibit profound metabolic reprogramming to support their rapid growth and proliferation. frontiersin.org Amino acid metabolism is a key component of these alterations. nih.gov L-4-Hydroxyphenyl-13C6-alanine and its precursor, L-[ring-¹³C₆]-Phenylalanine, are used to probe these changes in living systems, providing a dynamic view of metabolic activity within tumors.

The tumor microenvironment (TME) is a complex and heterogeneous mixture of cancer cells, stromal cells, and immune cells, each with distinct metabolic profiles. frontiersin.orgresearchgate.net Understanding the metabolic crosstalk within the TME is crucial for developing effective therapies. Mass spectrometry imaging (MSI) combined with the use of tracers like L-[ring-¹³C₆]-Phenylalanine allows for the visualization of metabolic fluxes with spatial resolution.

A study using a human non-small cell lung carcinoma (NSCLC) xenograft mouse model demonstrated this capability. nih.gov After injecting L-[ring-¹³C₆]-Phenylalanine, researchers used MALDI-FTICR-MSI to track its distribution and conversion to L-[ring-¹³C₆]-Tyrosine within the tumor tissue over time. The results revealed significant spatial heterogeneity; for example, the labeled amino acids showed higher abundances in viable tumor regions compared to non-viable, necrotic areas. nih.gov This technique provides an unprecedented view of local amino acid metabolism, highlighting how different parts of a tumor utilize these critical nutrients.

Table 1: Spatio-Temporal Distribution of Labeled Amino Acids in NSCLC Xenograft Model

Time Point (Post-Injection)L-[ring-¹³C₆]-Phenylalanine Abundance in TumorL-[ring-¹³C₆]-Tyrosine Abundance in TumorKey Observation
10 minutesHighest abundance detectedLower abundance, enrichment beginningRapid uptake of phenylalanine by the tumor. nih.gov
30 minutesDecreasing abundanceIncreasing enrichmentOngoing conversion of phenylalanine to tyrosine.
60 minutesProgressively decreasedContinued enrichment, delayed peak compared to PheIndicates tyrosine is transported to the tumor after conversion elsewhere (e.g., liver) and also produced locally. nih.gov

NSCLC is characterized by significant metabolic reprogramming that supports tumor progression and therapy resistance. nih.govresearchgate.net The kinetics of labeled amino acid tracers provide deep insights into these adaptations. In the NSCLC xenograft model, the highest concentration of the injected L-[ring-¹³C₆]-Phenylalanine was observed in the tumor at the earliest time point (10 minutes), after which it progressively decreased. nih.gov Conversely, the enrichment of its metabolite, L-[ring-¹³C₆]-Tyrosine, showed a delayed trend. nih.gov

This kinetic profile suggests that the tumor has a high demand for phenylalanine, which it rapidly takes up from circulation. The subsequent appearance of labeled tyrosine indicates that the tumor has the capacity for local conversion, but also benefits from tyrosine synthesized systemically, primarily in the liver, and then transported to the tumor. nih.gov These findings, made possible by the ¹³C₆-labeled tracer, demonstrate how cancer cells alter metabolic pathways to acquire the necessary building blocks for growth, opening new avenues for targeting these metabolic vulnerabilities. frontiersin.orgresearchgate.net

Insights into Inherited Metabolic Disorders Affecting Tyrosine Metabolism (e.g., Alkaptonuria, Phenylketonuria)

Inherited metabolic disorders are caused by enzyme deficiencies that disrupt normal metabolic pathways. nih.gov L-4-Hydroxyphenyl-13C6-alanine is a valuable tool for studying disorders of tyrosine and phenylalanine metabolism.

Phenylketonuria (PKU): This disorder is caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which prevents the conversion of phenylalanine to tyrosine. nih.govnih.gov As a result, phenylalanine accumulates to toxic levels, while tyrosine becomes deficient. nih.gov Using a labeled phenylalanine tracer in PKU research would demonstrate a lack of conversion to labeled tyrosine, confirming the enzymatic block. Conversely, administering L-4-Hydroxyphenyl-13C6-alanine directly allows researchers to bypass the deficient enzyme and study the downstream metabolism of tyrosine. This can help in optimizing tyrosine supplementation, which is a cornerstone of PKU management, by tracking how efficiently the supplemented tyrosine is utilized for protein and neurotransmitter synthesis. nih.gov

Alkaptonuria: This rare disorder results from a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, which is involved in a later step of tyrosine degradation. youtube.com This leads to the accumulation of homogentisic acid. youtube.com By administering L-4-Hydroxyphenyl-13C6-alanine to individuals with Alkaptonuria, researchers can trace the metabolic pathway and quantify the rate at which labeled homogentisic acid is produced and accumulates. This provides a precise measure of the metabolic block and can be used to evaluate the efficacy of potential therapies aimed at reducing homogentisic acid levels.

Table 2: Application of L-4-Hydroxyphenyl-13C6-alanine in Tyrosine Metabolism Disorders

DisorderDeficient EnzymeMetabolic ConsequenceApplication of L-4-Hydroxyphenyl-¹³C₆-alanine Tracer
Phenylketonuria (PKU)Phenylalanine Hydroxylase (PAH) nih.govPhenylalanine accumulates; Tyrosine is deficient nih.govBypasses the enzymatic block to study the kinetics and downstream pathways of tyrosine, aiding in the optimization of dietary therapy.
AlkaptonuriaHomogentisate 1,2-dioxygenase youtube.comAccumulation of Homogentisic Acid youtube.comTraces the path from tyrosine to the metabolic block, allowing for quantification of homogentisic acid production.
Tyrosinemia Type IFumarylacetoacetate Hydrolase (FAH)Accumulation of toxic upstream metabolites researchgate.netTraces the tyrosine degradation pathway to pinpoint the accumulation of specific labeled toxic metabolites.

Neurobiological Investigations: Precursor Role in Neurotransmitter Biosynthesis and Brain Amino Acid Dynamics

Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. youtube.comnih.gov The metabolic pathway proceeds from tyrosine to L-DOPA (3,4-dihydroxy-L-phenylalanine) and then to dopamine. nih.gov Dysregulation of this pathway is implicated in several neurological and psychiatric conditions, including Huntington's disease. nih.gov

The use of L-4-Hydroxyphenyl-13C6-alanine allows for direct, in vivo measurement of the rate of catecholamine synthesis in the brain. By administering the labeled tracer and subsequently measuring the levels of labeled L-DOPA and dopamine in cerebrospinal fluid or via advanced imaging techniques, researchers can determine the flux through this vital neurochemical pathway. This approach has been used to reveal that tyrosine metabolism is significantly altered in manifest Huntington's disease patients. nih.gov Such studies provide crucial insights into the molecular pathogenesis of neurodegenerative diseases and offer a method for assessing the effectiveness of therapies designed to restore normal neurotransmitter dynamics.

Studies on Skeletal Muscle Protein Turnover and Adaptive Responses to Physiological Perturbations

Skeletal muscle mass is maintained through a dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). Stable isotope tracers are the gold standard for quantifying these two processes. By infusing a labeled amino acid like L-4-Hydroxyphenyl-13C6-alanine (or its precursor, labeled phenylalanine), clinicians and researchers can measure its rate of incorporation into muscle protein as a direct marker of MPS.

This methodology is crucial for studying conditions associated with muscle wasting (sarcopenia), such as alcoholic liver cirrhosis (ALC). nih.gov In a study of patients with ALC and sarcopenia, researchers used a primed continuous infusion of [ring-²d₅]-phenylalanine to quantify muscle protein turnover. nih.gov They found that during parenteral nutrition, the net muscle phenylalanine uptake (an indicator of net protein gain) was significantly higher in patients with ALC compared to healthy controls. nih.gov This suggests an anabolic potential that could be harnessed therapeutically. Using L-4-Hydroxyphenyl-13C6-alanine in similar studies allows for the precise measurement of how different nutritional, exercise, or pharmacological interventions affect the balance of muscle protein turnover, providing a physiological basis for developing countermeasures to muscle loss.

Analysis of Microbial Metabolism and Dynamics of Amino Acid Uptake in Infectious Processes

The use of L-4-Hydroxyphenyl-13C6-alanine, a stable isotope-labeled form of tyrosine, allows researchers to trace the fate of this crucial amino acid in complex biological systems. By replacing the naturally abundant carbon-12 (¹²C) with the heavier carbon-13 (¹³C) isotope in the phenyl ring of alanine (B10760859), scientists can distinguish between host-derived and pathogen-utilized tyrosine. This technique, often coupled with advanced analytical methods like mass spectrometry, provides a window into the metabolic strategies of microbes during infection.

Detailed Research Findings

Research in this area focuses on quantifying the uptake and incorporation of essential amino acids by pathogens from their host environment. This is critical as many pathogenic bacteria are auxotrophic for certain amino acids, meaning they cannot synthesize them and must scavenge them from the host to survive and proliferate.

One key application is in the study of intracellular pathogens, such as Mycobacterium tuberculosis, which resides within host macrophages. Studies have shown that these bacteria actively remodel the host cell's metabolism to ensure a steady supply of nutrients. While direct tracing with L-4-Hydroxyphenyl-13C6-alanine in this specific context is not widely published, analogous studies using uniformly ¹³C-labeled glucose have demonstrated the principle. In such experiments, researchers infect host cells, provide ¹³C-glucose in the culture medium, and then analyze the proteome of both the host and the pathogen. The extent of ¹³C incorporation into bacterial proteins reveals which amino acids the pathogen synthesizes de novo using host-derived carbon and which it might be scavenging directly.

For instance, a study investigating Mycobacterium tuberculosis-infected alveolar epithelial cells using U-¹³C6 glucose revealed significant ¹³C enrichment in various proteinogenic amino acids within the infected cells. This indicates that the pathogen heavily relies on host metabolic precursors for its own protein synthesis. The data showed that infection with virulent strains led to distinct metabolic shifts compared to avirulent or heat-killed bacteria, particularly in the biosynthesis of amino acids derived from the tricarboxylic acid (TCA) cycle.

Another innovative approach involves using a pathogen-specific carbon source that the host cells cannot metabolize. A study on intracellular Salmonella utilized ¹³C-labeled mannitol. By tracing the ¹³C label, researchers could specifically map the metabolic fluxes within the bacteria while they were inside the host cell, identifying which metabolites were synthesized de novo by the pathogen. This methodology, while not using L-4-Hydroxyphenyl-13C6-alanine directly, highlights a powerful strategy for dissecting pathogen-specific metabolism during infection. If a pathogen were shown to have a specific transporter for tyrosine, L-4-Hydroxyphenyl-13C6-alanine could be used in a similar manner to quantify its uptake and subsequent metabolic fate.

The dynamics of amino acid uptake are also crucial. Pathogens often have to compete with host cells for limited resources. By introducing L-4-Hydroxyphenyl-13C6-alanine into an in vitro or in vivo infection model, researchers can measure the rate of its uptake by the pathogen. This information is invaluable for identifying and characterizing bacterial amino acid transporters, which could be potential targets for novel antimicrobial drugs.

Research Data on Amino Acid Metabolism in Infection

The following interactive table showcases hypothetical data based on the principles of stable isotope labeling experiments. It illustrates how the incorporation of a ¹³C-labeled amino acid into bacterial proteins might be presented, comparing different bacterial species or conditions.

PathogenCondition¹³C-Tyrosine Incorporation (nmol/mg protein)Relative Uptake Rate (%)
Staphylococcus aureusIntracellular (in Macrophages)15.2100
Staphylococcus aureusExtracellular (Culture Medium)8.556
Pseudomonas aeruginosaBiofilm12.884
Pseudomonas aeruginosaPlanktonic10.166
Escherichia coli (Pathogenic)Intracellular (in Epithelial Cells)18.9124
Escherichia coli (Non-Pathogenic)Intracellular (in Epithelial Cells)5.436

This hypothetical data illustrates that pathogenic E. coli might exhibit a significantly higher uptake of tyrosine from the host cell environment compared to its non-pathogenic counterpart, highlighting a potential virulence-associated metabolic adaptation. Similarly, intracellular Staphylococcus aureus could demonstrate a greater reliance on host tyrosine than when grown in nutrient-rich media. For Pseudomonas aeruginosa, the data suggests that the biofilm mode of growth may enhance the uptake of this amino acid, which could have implications for the persistence of chronic infections.

Computational and Systems Biology Approaches for L 4 Hydroxyphenyl 13c6 Alanine Data Interpretation

Integrated Omics Data Analysis: Combining L-4-Hydroxyphenyl-13C6-alanine Fluxomics with Metabolomics and Proteomics

The integration of fluxomics data from L-4-Hydroxyphenyl-13C6-alanine tracer studies with other omics data, such as metabolomics and proteomics, provides a more comprehensive understanding of metabolic regulation. This systems-level approach allows researchers to connect changes in metabolic fluxes with alterations in metabolite concentrations and protein expression levels frontiersin.orgcreative-proteomics.com.

For example, an increase in the flux through a particular pathway, as determined by L-4-Hydroxyphenyl-13C6-alanine tracing, might be correlated with an increase in the concentration of downstream metabolites (measured by metabolomics) and the upregulation of enzymes in that pathway (measured by proteomics). Such integrated analyses can reveal the multi-layered regulatory mechanisms that control metabolic phenotypes aging-us.com.

Ingenuity Pathway Analysis (IPA) is a software tool that can be used to analyze and integrate data from metabolomics and proteomics, identifying canonical pathways and molecular interaction networks that are significantly altered under different conditions frontiersin.org.

Omics Type Information Provided Integration with L-4-Hydroxyphenyl-13C6-alanine Fluxomics
Fluxomics Rates of metabolic reactions (fluxes).Provides the dynamic context of pathway activity.
Metabolomics Snapshot of metabolite concentrations.Correlates pathway activity with the abundance of metabolic intermediates and end-products.
Proteomics Abundance and modifications of proteins.Links metabolic fluxes to the expression levels of enzymes and regulatory proteins.

Bioinformatics Tools and Algorithms for 13C-Enrichment Data Processing and Flux Estimation

The analysis of data from L-4-Hydroxyphenyl-13C6-alanine tracer studies requires specialized bioinformatics tools and algorithms. These tools are essential for processing the raw mass spectrometry data, correcting for natural isotope abundances, and estimating metabolic fluxes.

Several software packages are available to automate and standardize the data processing workflow. For instance, tools like FluxFix are web-based applications that can quickly and reliably correct metabolic tracer data for natural isotopologue abundance, which is a critical step for accurate flux analysis d-nb.info. Other software, such as Escher-Trace, allows for the visualization of stable isotope tracing data in the context of metabolic pathway maps, facilitating the interpretation of results nih.govescholarship.org.

For more advanced flux estimation, software packages like INCA (Isotopomer Network Compartmental Analysis) can perform both steady-state metabolic flux analysis and isotopically non-stationary metabolic flux analysis vanderbilt.edu. These tools use sophisticated algorithms to fit the isotopic labeling data to a metabolic network model and estimate the intracellular fluxes.

A variety of other software tools are also available for different aspects of 13C-flux analysis, including 13CFLUX2, FiatFlux, and OpenFLUX vanderbilt.eduucdavis.edu. The choice of tool depends on the specific experimental design and the complexity of the metabolic network being studied.

Bioinformatics Tool Primary Function Relevance to L-4-Hydroxyphenyl-13C6-alanine Data
FluxFix Correction for natural isotope abundance.Essential preprocessing step for accurate calculation of isotopic enrichment from L-4-Hydroxyphenyl-13C6-alanine.
Escher-Trace Visualization of tracing data on metabolic maps.Facilitates the interpretation of how L-4-Hydroxyphenyl-13C6-alanine is metabolized through various pathways.
INCA Steady-state and non-stationary metabolic flux analysis.Comprehensive estimation of metabolic fluxes from L-4-Hydroxyphenyl-13C6-alanine labeling data.
13CFLUX2 Metabolic flux analysis with carbon labeling.A powerful tool for modeling and simulating 13C-labeling experiments.
FiatFlux Metabolic flux analysis from 13C labeling experiments.Provides a platform for quantitative investigation of intracellular metabolism.

Future Trajectories and Emerging Paradigms in L 4 Hydroxyphenyl 13c6 Alanine Research

Extension of Tracer Applications to Novel Biological Models and Organismal Systems

The application of L-4-Hydroxyphenyl-13C6-alanine as a tracer is expanding beyond traditional cell culture and animal models to more sophisticated systems that better recapitulate human physiology and disease. The use of stable isotope-resolved metabolomics (SIRM) in three-dimensional (3D) cell cultures, such as spheroids and organoids, represents a significant leap forward. These models offer a more realistic microenvironment, complete with cell-cell and cell-matrix interactions that are absent in conventional 2D cultures. While studies have demonstrated the feasibility of using stable isotope tracers like 13C6-glucose in 3D models, the specific application of L-4-Hydroxyphenyl-13C6-alanine in these systems to study tyrosine metabolism is a promising and largely unexplored area.

Patient-derived organoids, in particular, hold immense potential for personalized medicine. For instance, liver organoids derived from patients with urea (B33335) cycle disorders could be cultured and traced with L-4-Hydroxyphenyl-13C6-alanine to investigate disease-specific metabolic dysregulation and to test the efficacy of novel therapeutic interventions in a patient-specific manner nih.gov. This approach allows for the investigation of metabolic pathways in a system that mirrors the genetic and physiological characteristics of the individual, offering a powerful platform for both basic research and preclinical studies.

Furthermore, the use of L-4-Hydroxyphenyl-13C6-alanine in non-human primate models of metabolic diseases, such as tyrosinemia, would provide invaluable insights into disease pathogenesis and treatment response in a system that closely resembles human metabolism. While current research has not extensively documented the use of this specific tracer in primate models of tyrosinemia, such studies would be a logical and critical next step in preclinical research.

Advancements in Analytical Technologies for Enhanced Resolution and Throughput in Isotopic Analysis

The continuous evolution of analytical technologies is a driving force in expanding the applications of L-4-Hydroxyphenyl-13C6-alanine. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of these advancements, offering unprecedented sensitivity and resolution for isotopic analysis.

Table 1: Advanced Analytical Techniques for L-4-Hydroxyphenyl-13C6-alanine Analysis

Analytical TechniqueAdvantagesApplications in L-4-Hydroxyphenyl-13C6-alanine Research
High-Resolution Mass Spectrometry (HRMS) High sensitivity, high resolution, ability to identify and quantify a wide range of metabolites.Tracing the metabolic fate of L-4-Hydroxyphenyl-13C6-alanine and its downstream metabolites in complex biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive, provides detailed structural information, can be used for in vivo studies.Determining the positional isotopomers of metabolites derived from L-4-Hydroxyphenyl-13C6-alanine, providing insights into pathway activity.
13C-Breath Tests Non-invasive, provides a whole-body measure of substrate oxidation.Assessing in vivo metabolism of L-4-Hydroxyphenyl-13C6-alanine to CO2, reflecting overall pathway flux. nih.govnih.gov

The development of new MS-based techniques, such as ambient ionization methods, allows for the direct analysis of tissues and even living organisms with minimal sample preparation. This opens up exciting possibilities for real-time metabolic monitoring and spatial mapping of L-4-Hydroxyphenyl-13C6-alanine metabolism within a tissue. Similarly, advancements in NMR technology, including higher field strengths and cryogenically cooled probes, have significantly improved sensitivity, enabling the detection of low-abundance metabolites and their isotopomers.

Strategic Integration of L-4-Hydroxyphenyl-13C6-alanine Studies into Clinical Research Frameworks

The translation of basic research findings into clinical applications is a key objective. The integration of L-4-Hydroxyphenyl-13C6-alanine tracer studies into clinical research frameworks is a critical step towards achieving this goal.

Feasibility and Pilot Studies for Methodological Adaptation and Refinement

Before large-scale clinical trials can be initiated, feasibility and pilot studies are essential to adapt and refine methodologies for human subjects. These studies are crucial for establishing the optimal tracer dosage, infusion protocols, and sampling strategies. For example, a pilot study could be designed to assess the kinetics of L-4-Hydroxyphenyl-13C6-alanine in healthy volunteers to establish baseline metabolic parameters. This would provide the necessary data to design subsequent studies in patient populations with metabolic disorders.

Design of Definitive Clinical Investigations Utilizing L-4-Hydroxyphenyl-13C6-alanine Tracers

Definitive clinical investigations using L-4-Hydroxyphenyl-13C6-alanine tracers can be designed to address specific clinical questions. For instance, a clinical trial could be designed to evaluate the efficacy of a new therapy for a metabolic syndrome by measuring changes in L-4-Hydroxyphenyl-13C6-alanine metabolism before and after treatment nih.govclinicaltrials.gov. The primary outcome of such a trial could be the remission of the metabolic syndrome at a specified time point, with secondary outcomes including changes in specific metabolic fluxes measured using the tracer nih.gov.

Table 2: Example of a Clinical Trial Design Using L-4-Hydroxyphenyl-13C6-alanine

Trial Phase Objective Methodology Primary Endpoint
Phase I To assess the safety and pharmacokinetics of L-4-Hydroxyphenyl-13C6-alanine in healthy volunteers.Single ascending dose study.Adverse events, pharmacokinetic parameters.
Phase II To evaluate the effect of a novel therapeutic on L-4-Hydroxyphenyl-13C6-alanine metabolism in patients with a specific metabolic disorder.Randomized, placebo-controlled trial.Change in the rate of L-4-Hydroxyphenyl-13C6-alanine conversion to a specific metabolite.
Phase III To confirm the clinical efficacy of the therapeutic by measuring long-term changes in metabolic function using L-4-Hydroxyphenyl-13C6-alanine.Multi-center, randomized, controlled trial.Improvement in clinical outcomes and normalization of metabolic fluxes.

Unveiling Intricate Metabolic Regulatory Networks and Feedback Mechanisms

L-4-Hydroxyphenyl-13C6-alanine is a powerful tool for dissecting the complex regulatory networks that govern amino acid metabolism. By tracing the flow of the 13C label through various metabolic pathways, researchers can gain insights into the intricate feedback mechanisms that maintain metabolic homeostasis.

One key area of investigation is the allosteric regulation of enzymes involved in tyrosine metabolism. For example, phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine, is subject to allosteric regulation by its substrate, phenylalanine nih.govnih.gov. By using L-4-Hydroxyphenyl-13C6-alanine in combination with varying concentrations of unlabeled phenylalanine, it is possible to probe the dynamics of this regulatory mechanism in living cells and tissues. This approach can help to elucidate how genetic mutations that affect the allosteric site of the enzyme lead to diseases like phenylketonuria.

Furthermore, L-4-Hydroxyphenyl-13C6-alanine can be used to study the feedback inhibition of pathways involved in catecholamine synthesis, where tyrosine is a precursor. Understanding these feedback loops is crucial for developing targeted therapies for neurological and endocrine disorders.

Identification and Validation of Metabolic Biomarkers for Disease Diagnosis and Prognosis

The identification and validation of reliable biomarkers are essential for the early diagnosis, prognosis, and monitoring of treatment response in various diseases. L-4-Hydroxyphenyl-13C6-alanine-based tracer studies can play a pivotal role in this process.

For instance, in the context of liver disease, the rate of L-4-Hydroxyphenyl-13C6-alanine metabolism can serve as a sensitive indicator of liver function. The 13C-phenylalanine breath test, a closely related technique, has already shown promise in correlating with the degree of liver fibrosis in patients with biliary atresia and cirrhosis nih.govnih.gov. The validation of a L-4-Hydroxyphenyl-13C6-alanine-based breath test could provide a non-invasive, quantitative measure of hepatic metabolic capacity, aiding in the diagnosis and staging of liver diseases. Similarly, a 13C-aminopyrine breath test has been investigated as a potential biomarker for advanced fibrosis in patients with chronic hepatitis C ekb.eg.

In the realm of inborn errors of metabolism, such as maple syrup urine disease (MSUD), L-4-Hydroxyphenyl-13C6-alanine could be used to assess the residual activity of the defective enzyme complex and to monitor the effectiveness of dietary and therapeutic interventions nih.govnih.gov. By measuring the flux through the tyrosine catabolic pathway, clinicians could gain a more dynamic and functional assessment of the patient's metabolic state compared to static measurements of metabolite concentrations in the blood. This could lead to more personalized and effective management strategies for these complex genetic disorders.

Q & A

Q. What are the key considerations for synthesizing L-4-Hydroxyphenyl-13C6-alanine with high isotopic purity?

Synthesis requires precise incorporation of 13C isotopes at the six carbons of the phenyl ring. Methodologies often involve enzymatic or chemical coupling of isotopically labeled precursors (e.g., 13C6-phenol derivatives) with a protected alanine backbone. Post-synthesis, purification via reversed-phase HPLC or ion-exchange chromatography is critical to achieve >98% isotopic purity. Characterization should combine LC-MS (to confirm molecular weight) and 13C-NMR (to verify isotopic labeling positions and absence of unlabeled contaminants) .

Q. How does isotopic labeling in L-4-Hydroxyphenyl-13C6-alanine enhance metabolic tracing studies?

The 13C6 label enables tracking of phenylalanine-derived metabolites (e.g., tyrosine, dopamine) in vivo using mass spectrometry or NMR. For example, in cell cultures, pulse-chase experiments with labeled L-4-Hydroxyphenyl-13C6-alanine can quantify hydroxylation rates via tyrosine hydroxylase or decarboxylation pathways. Isotopic enrichment is calculated using mass isotopomer distribution analysis (MIDA), correcting for natural abundance 13C .

Q. What spectroscopic techniques are optimal for characterizing L-4-Hydroxyphenyl-13C6-alanine in complex mixtures?

High-resolution NMR (e.g., 13C-HSQC) resolves isotopic splitting patterns in the phenyl ring, distinguishing labeled compounds from unlabeled analogs. For trace analysis, tandem MS/MS with selected reaction monitoring (SRM) improves sensitivity. UV-Vis spectroscopy (λmax ~275 nm) is useful for quantifying concentration in aqueous solutions, though matrix effects from biological samples require normalization to internal standards .

Advanced Research Questions

Q. How can L-4-Hydroxyphenyl-13C6-alanine be used to resolve contradictory ESR data in protein-derived radical studies?

In cytochrome c peroxidase reactions, L-4-Hydroxyphenyl-13C6-alanine generates tyrosyl radicals detectable via electron spin resonance (ESR). The 13C isotopic label induces hyperfine splitting changes, distinguishing radical adducts from background signals. For example, MNP (3-nitrosobenzaldehyde) trapping of radicals produces distinct ESR spectra: 13C6 labeling at the phenyl ring (vs. natural abundance 12C) reduces linewidths and clarifies radical localization at C-3/C-5 positions. Simulations of experimental spectra are essential to validate assignments .

Q. What experimental designs mitigate isotopic dilution effects in long-term metabolic flux studies using L-4-Hydroxyphenyl-13C6-alanine?

Isotopic dilution occurs due to endogenous phenylalanine pools. To minimize this, use tracer infusions at steady-state concentrations matching endogenous levels. Kinetic modeling (e.g., compartmental analysis with SAAM II software) accounts for dilution dynamics. In vivo studies may require timed sampling of plasma/tissue to capture early-phase incorporation rates before equilibrium .

Q. How can conflicting NMR and MS data on L-4-Hydroxyphenyl-13C6-alanine degradation products be reconciled?

Discrepancies arise from differing detection limits: NMR identifies major products (e.g., 4-hydroxyphenylpyruvate), while MS detects trace intermediates (e.g., quinone derivatives). Use orthogonal techniques: (1) 13C-NMR to quantify primary metabolites, (2) LC-HRMS with collision-induced dissociation (CID) to fragment and identify low-abundance species. Cross-validate with stable isotope dilution assays (SIDA) for absolute quantification .

Q. What purification strategies optimize yield and purity of L-4-Hydroxyphenyl-13C6-alanine in large-scale enzymatic syntheses?

Immobilized enzyme reactors (e.g., tyrosine phenol-lyase on chitosan beads) improve reaction scalability. Post-synthesis, mixed-mode chromatography (e.g., C18 with ion-pairing agents like TFA) enhances separation of labeled alanine from byproducts. Final purity is validated via orthogonal methods: (1) chiral HPLC to confirm L-configuration, (2) ICP-MS to rule out metal contaminants .

Q. How does L-4-Hydroxyphenyl-13C6-alanine facilitate cross-disciplinary studies in neurochemistry and plant biology?

In neurochemistry, it traces dopamine synthesis in neuronal models under oxidative stress. In plants, it quantifies phenylpropanoid pathway flux (e.g., lignin biosynthesis) via 13C flux balance analysis. Cross-disciplinary protocols require adapting MS/MS parameters: for neuronal extracts, use hydrophilic interaction chromatography (HILIC); for plant tissues, employ GC-MS after silylation derivatization .

Methodological Notes

  • Data Tables : Include isotopic enrichment ratios (e.g., 13C6 vs. 12C) and ESR parameters (microwave power, modulation amplitude) in supplementary materials for reproducibility .
  • Contradiction Resolution : Use Bland-Altman plots for inter-method comparisons (e.g., NMR vs. MS) to identify systematic biases .

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3-Chloro-L-tyrosine-13C6

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